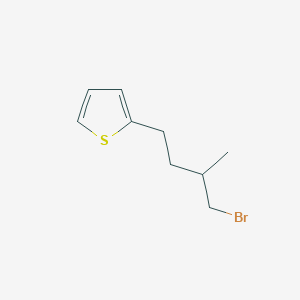

2-(4-Bromo-3-methylbutyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13BrS |

|---|---|

Molecular Weight |

233.17 g/mol |

IUPAC Name |

2-(4-bromo-3-methylbutyl)thiophene |

InChI |

InChI=1S/C9H13BrS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3 |

InChI Key |

MBILTTAVBJFZRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CS1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Bromo 3 Methylbutyl Thiophene

Retrosynthetic Analysis and Precursor Strategy

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in

For 2-(4-Bromo-3-methylbutyl)thiophene, two primary disconnection points are logical. The most evident disconnection is the carbon-carbon bond between the thiophene (B33073) C-2 position and the butyl side chain. This leads to a thiophene synthon and a 4-bromo-3-methylbutyl synthon.

Disconnection 1: C(thiophene)-C(alkyl) bond

This approach suggests two main synthetic pathways depending on the polarity assigned to the resulting fragments (synthons):

Thiophene as Nucleophile: The thiophene ring acts as a nucleophile (e.g., 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide). The side chain is the corresponding electrophile (e.g., 1,4-dibromo-2-methylbutane (B13605250) or a tosylate equivalent).

Thiophene as Electrophile: The thiophene ring is an electrophile (e.g., 2-bromothiophene). The side chain provides the nucleophilic partner (e.g., a Grignard or organolithium reagent derived from a suitable precursor). This strategy is common in cross-coupling reactions. jcu.edu.au

Disconnection 2: C(alkyl)-Br bond

A functional group interconversion (FGI) approach could also be considered, where the C-Br bond is formed in a late-stage synthesis. This would involve creating 2-(3-methyl-4-hydroxybutyl)thiophene as an intermediate, followed by bromination of the primary alcohol.

The choice between these strategies depends on the availability of starting materials, reaction efficiency, and control over side reactions.

The success of a synthesis based on retrosynthetic analysis hinges on the efficient preparation of the key intermediates identified.

Thiophene Intermediates:

2-Bromothiophene (B119243): A common starting material, commercially available or synthesized by the bromination of thiophene. google.com

2-Lithiothiophene: Typically generated in situ by treating thiophene with an organolithium reagent like n-butyllithium (n-BuLi). The high acidity of the C-2 proton makes this reaction highly regioselective. uwindsor.ca

2-Thienylmagnesium bromide: Prepared by reacting 2-bromothiophene with magnesium metal, forming a Grignard reagent. jcu.edu.au

Alkyl Side Chain Intermediates: The synthesis of the bifunctional 4-bromo-3-methylbutyl side chain precursor is more complex. A plausible route starts from 3-methyl-1-butanol, which is subjected to hydrobromination, or from methylmalonic ester. Another approach involves the radical bromination of a terminal methyl group, such as in 3-methylbutylbenzene, followed by further transformations. A key intermediate could be 2-bromo-3-(bromomethyl)thiophene, which is a known lachrymatory compound. sigmaaldrich.comsigmaaldrich.com

A common strategy for creating alkyl chains on a thiophene ring is the Kumada coupling, which involves reacting a halothiophene with a Grignard reagent derived from a haloalkane. jcu.edu.au This method can be used to add short, long, or branched alkyl chains to the thiophene core with high yields. jcu.edu.au

| Intermediate | Synthesis Method | Reference |

| 2-Bromothiophene | Bromination of thiophene with Br₂ or NBS. | google.comsigmaaldrich.com |

| 2-Lithiothiophene | Reaction of thiophene with n-BuLi at low temperature. | uwindsor.ca |

| 2-Thienylmagnesium bromide | Reaction of 2-bromothiophene with Mg turnings in ether. | jcu.edu.au |

| 1,4-dibromo-2-methylbutane | Not directly found, requires multi-step synthesis from commercially available precursors. | - |

Direct Functionalization of Thiophene Nucleus

Instead of building the molecule from separate fragments, direct functionalization methods modify a pre-existing thiophene or 2-alkylthiophene precursor. These methods offer atom economy and can shorten synthetic routes.

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds, including thiophene. wikipedia.org The thiophene ring is highly activated towards electrophilic attack, with a strong preference for substitution at the C-2 position. If the C-2 position is occupied, substitution typically occurs at the C-5 position.

A potential route to this compound using this method would be a Friedel-Crafts acylation of thiophene with 4-bromo-3-methylbutanoyl chloride, followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) of the resulting ketone.

Reaction: Friedel-Crafts Acylation

Reagents: Thiophene, 4-bromo-3-methylbutanoyl chloride, Lewis acid catalyst (e.g., AlCl₃, FeCl₃). wikipedia.org

Regioselectivity: The acyl group would be directed almost exclusively to the C-2 position of the thiophene ring.

Direct halogenation of a pre-formed 2-alkylthiophene is generally less synthetically useful for this specific target, as electrophilic halogenation would preferentially occur at the vacant C-5 position of the thiophene ring, not on the alkyl side chain. rsc.org

| Reaction Type | Reagents | Expected Product | Selectivity |

| Friedel-Crafts Acylation | Thiophene, 4-bromo-3-methylbutanoyl chloride, AlCl₃ | 1-(Thiophen-2-yl)-4-bromo-3-methylbutan-1-one | High for C-2 acylation |

| Electrophilic Bromination | 2-(3-Methylbutyl)thiophene, Br₂ or NBS | 2-Bromo-5-(3-methylbutyl)thiophene | High for C-5 bromination |

Directed ortho-metalation (DoM) uses a directing metalation group (DMG) to deprotonate a specific position ortho to it using a strong base, typically an organolithium reagent. wikipedia.orgpharmaceutical-business-review.com The resulting lithiated species can then react with an electrophile. wikipedia.org

For thiophene, the C-2 proton is exceptionally acidic, meaning it can be selectively removed by a strong base like n-BuLi even without a directing group. This is often referred to as direct lithiation rather than DoM. uwindsor.ca This C-2 lithiated thiophene is a powerful nucleophile for introducing the alkyl side chain via reaction with an appropriate electrophile, such as 1,4-dibromo-2-methylbutane.

While classic DoM is less relevant for functionalizing the C-2 position, it is a key strategy if modification at the C-3 position is desired. umich.edu For instance, if one started with a 2-substituted thiophene containing a DMG, lithiation would be directed to the C-3 position.

Modern synthetic chemistry increasingly relies on C-H activation, where a transition metal catalyst facilitates the functionalization of a C-H bond directly, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. mdpi.comresearchgate.net

Palladium-catalyzed C-H activation has been extensively studied for thiophenes. mdpi.comnih.gov A direct arylation or alkylation could theoretically form the target compound by coupling thiophene with a suitable alkyl halide.

Strategy: Direct C-H alkylation

Catalyst System: Typically a palladium source (e.g., Pd(OAc)₂) with a ligand.

Challenge: The primary challenge is controlling regioselectivity. While the C-2 position is generally more reactive, mixtures of C-2 and C-3 functionalized products can form. nih.gov Recent research has focused on developing catalyst systems that can selectively target either the C-2 or C-5 position, or even the more challenging C-3 or C-4 positions. nih.govacs.org Another challenge is that many C-H activation protocols are optimized for C-C bond formation with aryl or vinyl halides, and coupling with alkyl halides can be less efficient.

| Method | Catalyst/Reagent | Advantage | Challenge |

| Direct Lithiation | n-BuLi | High regioselectivity for C-2 position. | Requires cryogenic temperatures; sensitive to moisture. |

| C-H Activation/Alkylation | Pd(OAc)₂, Ligand | Atom economical; avoids organometallic intermediates. | Regioselectivity can be difficult to control; may require specific substrates. |

Construction of the Alkyl Side Chain

The creation of the 3-methylbutyl side chain attached to the thiophene ring is a critical phase in the synthesis of the target molecule. This can be achieved through various carbon-carbon bond-forming reactions, with the choice of method often depending on the availability of starting materials and the desired stereochemical outcome.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Organolithium, Cross-Coupling)

The attachment of the alkyl side chain to the thiophene ring is commonly accomplished using powerful carbon-carbon bond-forming reactions. These methods typically involve the reaction of a thiophene-based nucleophile with an appropriate alkyl electrophile, or vice versa.

Grignard Reactions: A classic and widely used method involves the reaction of a thienyl Grignard reagent with a suitable alkyl halide. sigmaaldrich.com For the synthesis of this compound, this could involve the preparation of 2-thienylmagnesium bromide, which is commercially available or can be synthesized from 2-bromothiophene and magnesium metal. sigmaaldrich.comchemrxiv.org This Grignard reagent can then be reacted with a bifunctional electrophile such as 1,4-dibromo-2-methylbutane. researchgate.netumich.eduresearchgate.net The more reactive C-Br bond at the 1-position would preferentially react with the Grignard reagent, leaving the C-Br bond at the 4-position intact for subsequent transformations.

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents offer a potent method for C-C bond formation. 2-Lithiothiophene can be generated by deprotonation of thiophene with a strong base like n-butyllithium (n-BuLi). This highly reactive nucleophile can then be coupled with an appropriate electrophile.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are highly versatile and offer a broad functional group tolerance. nih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov For instance, 2-thienylmagnesium bromide could be coupled with 1,4-dibromo-2-methylbutane in the presence of a suitable catalyst. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.net A plausible route would involve the reaction of 2-thienylboronic acid with 1,4-dibromo-2-methylbutane, catalyzed by a palladium complex. This method is known for its mild reaction conditions and tolerance to a wide range of functional groups. researchgate.netchem-station.com

| Reaction Type | Thiophene Synthon | Alkyl Side Chain Precursor | Catalyst/Reagent |

| Grignard Reaction | 2-Thienylmagnesium bromide | 1,4-Dibromo-2-methylbutane | - |

| Organolithium | 2-Lithiothiophene | 1,4-Dibromo-2-methylbutane | n-BuLi |

| Kumada Coupling | 2-Thienylmagnesium bromide | 1,4-Dibromo-2-methylbutane | Ni or Pd catalyst |

| Suzuki Coupling | 2-Thienylboronic acid | 1,4-Dibromo-2-methylbutane | Pd catalyst |

Table 1: Overview of Carbon-Carbon Bond Forming Reactions

Stereoselective Approaches for the Methyl-Substituted Butyl Moiety

The 3-position of the butyl side chain in this compound is a chiral center. Achieving a specific stereoisomer (enantiomer) requires a stereoselective synthetic approach.

One strategy involves starting with a chiral precursor for the side chain. For example, (R)- or (S)-3-methyl-4-bromobutanol could be synthesized from a chiral pool starting material or through asymmetric synthesis. nih.govresearchgate.netnih.govrsc.orgresearchgate.netrsc.org This chiral alcohol can then be coupled to the thiophene ring, followed by the conversion of the hydroxyl group to a bromide.

Alternatively, an asymmetric version of a C-C bond-forming reaction can be employed. The use of chiral ligands in transition metal-catalyzed cross-coupling reactions can induce enantioselectivity in the product. For instance, a chiral nickel or palladium catalyst could be used in a Kumada or Suzuki coupling to favor the formation of one enantiomer over the other.

A retrosynthetic analysis suggests that a key intermediate could be a chiral 3-methyl-4-(thiophen-2-yl)butan-1-ol. This intermediate could potentially be synthesized via the stereoselective reduction of a corresponding ketone or through the addition of a chiral nucleophile to an aldehyde.

Introduction of the Bromine Functional Group

The final step in many synthetic routes to this compound is the introduction of the bromine atom at the terminal position of the alkyl side chain.

Selective Bromination Techniques

Direct bromination of an unactivated C-H bond at the terminal position of the 2-(3-methylbutyl)thiophene precursor is challenging due to the lack of selectivity. However, if a double bond is present at the terminus of the side chain, allylic bromination using N-bromosuccinimide (NBS) with a radical initiator can be a viable method. nrochemistry.comnih.govnih.gov This would require a precursor with a terminal alkene, which would then be brominated at the allylic position.

Functional Group Interconversions (e.g., from Alcohols, Halogen Exchange)

A more controlled and widely used approach is the conversion of a terminal functional group, most commonly a primary alcohol, into a bromide. This involves the synthesis of 4-(thiophen-2-yl)-2-methylbutan-1-ol as a key intermediate. This alcohol can then be converted to the corresponding bromide using several well-established methods:

Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4) or bromine (Br2) to convert a primary alcohol to an alkyl bromide. nrochemistry.comwikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comalfa-chemistry.com The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at a chiral center, which is a crucial consideration for stereoselective synthesis. organic-chemistry.org

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including bromides, with inversion of stereochemistry. chem-station.comnih.govorganic-chemistry.orgchemistrysteps.comnih.gov It typically employs a phosphine (B1218219) (like PPh3) and a diazodicarboxylate (like DEAD or DIAD) along with a bromine source. nih.gov

Using Phosphorus Tribromide (PBr3): This is a classic method for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.com

Halogen exchange reactions, such as the Finkelstein reaction, can also be employed. In this case, a precursor with a different leaving group, such as a tosylate or mesylate, at the terminal position would be reacted with a bromide salt (e.g., NaBr) to yield the desired alkyl bromide.

| Reagent/Reaction | Precursor | Key Features |

| Appel Reaction (PPh3/CBr4) | Primary Alcohol | Mild conditions, SN2 mechanism (inversion of configuration) |

| Mitsunobu Reaction (PPh3/DEAD/HBr) | Primary Alcohol | Mild conditions, SN2 mechanism (inversion of configuration) |

| Phosphorus Tribromide (PBr3) | Primary Alcohol | Common and effective, SN2 mechanism |

| Halogen Exchange (e.g., Finkelstein) | Alkyl Tosylate/Mesylate | Reversible, driven by solubility differences |

Table 2: Methods for Introducing the Bromine Functional Group

Multicomponent Reaction Strategies for Thiophene Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govorganic-chemistry.org Several MCRs are known for the synthesis of the thiophene ring, which could potentially be adapted for the synthesis of this compound or its precursors.

Gewald Reaction: This is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. umich.edunih.govresearchgate.netorganic-chemistry.orgwikipedia.org While this method primarily yields aminothiophenes, further functional group transformations could potentially lead to the desired alkylthiophene.

Hantzsch Thiophene Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and a sulfur source. researchgate.netresearchgate.netyoutube.com By carefully choosing the starting materials, it might be possible to construct a thiophene ring with the desired substitution pattern.

Fiesselmann Thiophene Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to produce substituted thiophenes. researchgate.netderpharmachemica.comwikipedia.orgcore.ac.ukresearchgate.net

While direct synthesis of this compound via a one-pot multicomponent reaction has not been specifically reported, these powerful methods offer potential avenues for the efficient construction of the core thiophene scaffold, which could then be further elaborated to the final target molecule.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of functionalized thiophenes is a growing area of research aimed at developing more environmentally benign and efficient chemical processes. rsc.orgnih.gov These principles offer a framework for designing synthetic routes that are safer, produce less waste, and are more sustainable.

Key green chemistry principles relevant to the synthesis of this compound include maximizing atom economy, employing safer solvents and reagents, utilizing catalytic reactions, and designing for energy efficiency. nih.govjocpr.com

Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. nih.gov For instance, a hypothetical synthesis of the target compound that proceeds via a multi-step pathway involving protecting groups and stoichiometric reagents would likely have a low atom economy, generating significant chemical waste. primescholars.com A greener approach would favor a more convergent synthesis, possibly through a catalytic cyclization or cross-coupling reaction that builds the molecule with minimal loss of atoms. mdpi.comresearchgate.net

Sustainable Solvents and Reaction Conditions

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or ionic liquids. rsc.orgorganic-chemistry.orgnih.gov For example, electrophilic cyclization reactions to create substituted benzo[b]thiophenes have been successfully carried out in ethanol, an environmentally friendly solvent. uwf.edu Similarly, palladium-catalyzed syntheses of thiophene derivatives have been shown to be effective in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), which allows for the recycling of the catalyst. mdpi.comorganic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption for preparing thiophene derivatives. nih.gov

Catalytic Approaches

The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, thereby reducing waste. Metal-catalyzed heterocyclization and cross-coupling reactions are powerful tools for the atom-economical synthesis of substituted thiophenes. mdpi.comnih.gov Palladium-catalyzed reactions, for instance, are widely used for C-C bond formation in the synthesis of complex thiophene-based molecules. nih.gov A potential green route to this compound could involve a catalytic cross-coupling of a suitable thiophene precursor with a bromo-methylbutyl fragment.

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green synthesis. acs.org Enzymes operate under mild conditions (pH and temperature) and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. frontiersin.org While specific biocatalytic routes for this compound are not documented, enzymes like lipases or acyltransferases could hypothetically be employed for specific transformations in its synthesis, offering a highly sustainable pathway. frontiersin.org

The following interactive table summarizes key green chemistry principles and their potential application in synthesizing the target compound.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Relevance to Synthesis of this compound |

| Atom Economy | Designing routes where the maximum number of atoms from the reactants are incorporated into the final product. Addition and cyclization reactions are preferred over substitutions and eliminations. nih.govjocpr.com |

| Safer Solvents & Auxiliaries | Replacing hazardous volatile organic solvents with water, ethanol, or recyclable ionic liquids to reduce environmental impact and improve safety. rsc.orgnih.gov |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or ambient temperature reactions to lower energy consumption compared to conventional heating. nih.gov |

| Use of Catalysis | Employing catalytic reagents (e.g., palladium complexes) instead of stoichiometric reagents to minimize waste, as catalysts are used in small quantities and can often be recycled. mdpi.comorganic-chemistry.org |

| Biocatalysis | Using enzymes to perform specific chemical transformations under mild conditions, offering high selectivity and reducing the formation of byproducts. acs.orgfrontiersin.org |

A comparative analysis of a hypothetical traditional synthesis versus a greener approach highlights the practical benefits of applying these principles.

Table 2: Hypothetical Synthetic Approaches - Traditional vs. Green

| Feature | Hypothetical Traditional Route | Hypothetical Green Route |

| Starting Materials | Thiophene, succinic anhydride, multiple steps involving hazardous reagents (e.g., thionyl chloride, strong acids). | A functionalized alkyne and a sulfur source. nih.gov |

| Key Reaction Type | Friedel-Crafts acylation, Clemmensen reduction, bromination. | One-pot metal-catalyzed cyclization or multicomponent reaction. mdpi.comrsc.org |

| Solvent | Dichloromethane, carbon disulfide, diethyl ether. | Ethanol, water, or an ionic liquid. organic-chemistry.orguwf.edu |

| Reagents | Stoichiometric amounts of AlCl₃, zinc amalgam, NBS. | Catalytic amount of PdI₂ or other transition metal. organic-chemistry.org |

| Atom Economy | Low, due to the generation of multiple byproducts (e.g., AlCl₃ waste, HCl, succinic acid derivatives). primescholars.com | High, as most atoms from the starting materials are incorporated into the thiophene ring and side chain. researchgate.net |

| Number of Steps | Multiple, sequential steps requiring isolation of intermediates. | Fewer steps, potentially a one-pot synthesis. rsc.org |

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the Bromoalkyl Moiety

The bromoalkyl portion of the molecule, specifically a primary alkyl bromide, is prone to a variety of reactions common to haloalkanes. These include nucleophilic substitutions, eliminations, and radical reactions.

Nucleophilic Substitution Reactions (SN1, SN2 mechanisms)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. savemyexams.com The mechanism of this substitution is largely dictated by the structure of the haloalkane. byjus.com For 2-(4-Bromo-3-methylbutyl)thiophene, being a primary haloalkane, the SN2 mechanism is the predominant pathway. savemyexams.combyjus.com

SN2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of configuration at the chiral center, if one were present. byjus.comslideshare.net The rate of this bimolecular reaction is dependent on the concentrations of both the haloalkane and the nucleophile. savemyexams.com The presence of bulky substituents near the reaction center can hinder the SN2 pathway due to steric effects. byjus.com

SN1 Mechanism: In contrast, the SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. byjus.comucsb.edu This pathway is favored for tertiary haloalkanes due to the stability of the resulting tertiary carbocation, which is stabilized by the inductive effect of the alkyl groups. savemyexams.com For primary haloalkanes like the title compound, the formation of a highly unstable primary carbocation makes the SN1 pathway energetically unfavorable. savemyexams.com

The choice of solvent also plays a role. Polar protic solvents can stabilize the carbocation intermediate in SN1 reactions, while polar aprotic solvents are generally preferred for SN2 reactions. byjus.com Common nucleophiles used in these reactions include hydroxide (B78521) ions, alkoxides, and cyanide ions. unacademy.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Favored for tertiary haloalkanes | Favored for primary haloalkanes |

| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |

| Rate Determining Step | Unimolecular (depends on haloalkane concentration) | Bimolecular (depends on haloalkane and nucleophile concentrations) |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Preference | Polar protic | Polar aprotic |

Elimination Reactions and Olefin Formation

In the presence of a strong base, haloalkanes can undergo elimination reactions to form alkenes (olefins). wikipedia.org This process, known as dehydrohalogenation, involves the removal of the halogen atom and a proton from an adjacent carbon. researchgate.net For this compound, an E2 elimination mechanism is expected to be competitive with the SN2 reaction, especially with sterically hindered, strong bases.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine, simultaneously with the departure of the bromide ion, leading to the formation of a double bond. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. However, the use of a bulky base can favor the formation of the less substituted (Hofmann) product.

Under certain conditions, such as the use of metal oxides, primary mono-haloalkanes can be converted to a mixture of products including alpha-olefins. google.com Reaction conditions like shorter residence times, lower temperatures, and solid-gas phase reactions tend to favor olefin production over other products like alcohols. google.com

Radical Reactions and Mechanistic Studies

The bromoalkyl moiety can also participate in radical reactions. These reactions are typically initiated by light or a radical initiator, such as AIBN (azobisisobutyronitrile). acs.orgyoutube.com The process generally involves the homolytic cleavage of the carbon-bromine bond to form an alkyl radical. This radical can then undergo various transformations, including abstraction of a hydrogen atom from a donor molecule or addition to an unsaturated system. researchgate.netacs.org

Mechanistic studies involving radical probes can be employed to elucidate the reaction pathways. researchgate.net For instance, the reduction of alkyl halides can be achieved under mechanochemical conditions using radical initiators and hydrogen atom donors. acs.org These solvent-free methods represent a more environmentally benign approach to such transformations. acs.org

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.comwikipedia.org The presence of the alkyl substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Selectivity

Thiophene is significantly more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com Substitution typically occurs preferentially at the 2- and 5-positions (the α-positions), which are more activated than the 3- and 4-positions (the β-positions). pearson.comwikipedia.org This selectivity is due to the ability of the sulfur atom to stabilize the cationic intermediate formed during the electrophilic attack through resonance. brainly.in

The alkyl group at the 2-position of this compound is an activating group and directs incoming electrophiles primarily to the 5-position. Alkyl groups are generally considered ortho-para directing in aromatic systems due to their electron-donating inductive effect. wikipedia.orglibretexts.org However, studies have shown no significant difference in the inductive effects of various alkyl groups. bohrium.com In the case of thiophene, this translates to directing substitution to the adjacent positions, with the 5-position being the most favored due to less steric hindrance compared to the 3-position. Common electrophilic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. numberanalytics.combrainly.in For example, bromination of thiophenes can be achieved using bromine in acetic acid, leading to regioselective substitution. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Kumada, Sonogashira)

The thiophene ring, particularly when halogenated, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. nih.gov Brominated thiophenes are commonly used substrates in Suzuki couplings to synthesize aryl-substituted thiophenes. nih.govnih.gov The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. nih.govresearchgate.net The choice of palladium catalyst and ligands can be crucial for the efficiency and selectivity of the reaction. researchgate.netnih.gov For instance, the use of Kolliphor EL in water has been shown to be an effective medium for the Suzuki cross-coupling of bromoanilines with thienyl boronic acids. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. nih.govwikipedia.org It is a versatile method for the synthesis of complex molecules containing thiophene units, as it tolerates many functional groups. nih.govjcu.edu.au

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide, typically catalyzed by palladium or nickel. youtube.comwikipedia.org The Negishi coupling is particularly useful for forming C(sp³)-C(sp²) bonds and has been successfully applied to couple secondary alkylzinc halides with aryl bromides. nih.gov It can tolerate various functional groups and has been used in the synthesis of complex molecules. wikipedia.orgyoutube.com

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) to react with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling reactions developed and remains a cost-effective method for synthesizing unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org The reaction is stereoselective, and both nickel and palladium catalysts are effective, though palladium often offers broader scope and chemoselectivity. youtube.com It has been applied to the synthesis of polythiophenes and in industrial processes. wikipedia.orgresearchgate.netyoutube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.org It is a powerful method for preparing aryl-substituted acetylenes and has been used in the synthesis of 2-substituted benzo[b]thiophenes. rsc.org

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, functional group tolerance, non-toxic byproducts. nih.govresearchgate.net |

| Stille | Organotin | Palladium | Tolerates many functional groups. nih.govjcu.edu.au |

| Negishi | Organozinc | Palladium or Nickel | Forms C(sp³)-C(sp²) bonds, good functional group tolerance. wikipedia.orgnih.gov |

| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Cost-effective, stereoselective. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Palladium and Copper | Forms C(sp)-C(sp²) bonds. rsc.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The thiophene ring is inherently aromatic and thus a poor diene in thermally-driven Diels-Alder reactions. nih.gov Overcoming this lack of reactivity typically requires harsh conditions, such as extremely high pressures, or chemical modification of the thiophene ring to disrupt its aromaticity. nih.govresearchgate.netepa.govacs.org

One effective strategy is the oxidation of the thiophene sulfur atom to a thiophene S-oxide or S,S-dioxide. nih.govrsc.orgtandfonline.com This transformation reduces the aromatic character of the ring, rendering it sufficiently reactive to participate as a diene in [4+2] cycloadditions with various dienophiles, such as maleimides or alkynes. nih.govrsc.org

For this compound, a potential reaction pathway would involve:

Oxidation: Treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding thiophene S-oxide or S,S-dioxide. rsc.orgtandfonline.com

Cycloaddition: The resulting activated diene can then react with a suitable dienophile. For example, reaction with an alkyne can lead to a bicyclic adduct which, upon extrusion of sulfur monoxide or dioxide, yields a substituted benzene ring. rsc.org

The 4-bromo-3-methylbutyl side chain would remain as a substituent on the newly formed aromatic ring, available for further synthetic transformations. Thiophenes have also been shown to react with highly reactive dienophiles like benzyne. acs.org Furthermore, cobalt-mediated [2+2+2] cycloadditions provide another route to transform thiophenes into complex carbocyclic frameworks. acs.org

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of both a reactive C-Br bond and a potentially reactive thiophene ring in this compound necessitates careful control of reaction conditions to achieve selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In palladium-catalyzed cross-coupling reactions, the C(sp³)–Br bond is significantly more reactive than the C–H bonds of the thiophene ring. Therefore, reactions like Suzuki, Negishi, or Stille couplings can be performed chemoselectively at the alkyl bromide site without affecting the aromatic ring. This allows the side chain to be modified while preserving the thiophene core. nih.gov

Regioselectivity concerns the position at which a reaction occurs when multiple sites are available. wikipedia.org For reactions involving the thiophene ring itself (e.g., electrophilic substitution), the directing effect of the 2-alkyl substituent is paramount. The alkyl group is an activating, ortho-, para-director. In the thiophene ring, this directs incoming electrophiles primarily to the C5 position (para to the substituent) and to a lesser extent to the C3 position (ortho). However, steric hindrance from the bulky side chain would strongly favor substitution at the C5 position.

In cases where the thiophene ring is di-substituted, such as in the Grignard metathesis (GRIM) method for polymerizing 3-alkylthiophenes from 2,5-dibromo-3-alkylthiophene precursors, regioselectivity is crucial. Studies have shown that the initial metal-halogen exchange is regioselective, favoring the formation of the 5-magnesiated isomer over the 2-magnesiated one, which ultimately dictates the high head-to-tail regioregularity of the resulting polymer. researchgate.netacs.orgacs.org

Mechanistic Investigations through Kinetic and Spectroscopic Analyses

Understanding the intricate details of reaction mechanisms requires a combination of kinetic and spectroscopic techniques. rsc.org These analyses provide evidence for proposed intermediates and transition states, and clarify the factors controlling reaction rates and outcomes. researchgate.netacs.org

Kinetic Analysis: This involves monitoring the concentration of reactants, intermediates, and products over time to determine the reaction order and derive a rate law. researchgate.net For the cross-coupling of this compound, kinetic studies could reveal whether the oxidative addition of the C-Br bond or another step is rate-limiting. pitt.edu For example, a reaction rate that is zeroth order in the alkyl halide suggests that oxidative addition is fast and not turnover-limiting. nih.gov This information is vital for optimizing reaction conditions and catalyst performance. researchgate.net

Spectroscopic Analyses: Modern spectroscopic methods allow for the in-situ observation of catalytic species and intermediates. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ³¹P NMR are invaluable for tracking the transformation of phosphine (B1218219) ligands through the catalytic cycle. ¹H and ¹³C NMR can be used to monitor the consumption of starting materials and the formation of products. rsc.org

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be used to study the dynamics of short-lived organometallic intermediates. escholarship.org

Mass Spectrometry (MS): Used to identify intermediates and products, providing crucial structural information.

Together, these experimental techniques, often supported by computational studies like Density Functional Theory (DFT), provide a comprehensive picture of the reaction pathway. rsc.orgescholarship.orgresearchgate.net Such studies have been fundamental in understanding C-Br bond activation, the role of ligands, and the factors governing selectivity in a wide range of transformations relevant to the reactivity of this compound. acs.orgrsc.orgacs.orgresearchgate.net

Derivatization and Advanced Analog Development

Synthesis of Oligomeric and Polymeric Thiophene (B33073) Structures utilizing 2-(4-Bromo-3-methylbutyl)thiophene as a Monomer

The synthesis of polythiophenes has been a cornerstone of organic electronics research. This compound is a promising, yet underexplored, monomer for the creation of such polymers. The presence of the bromoalkyl side chain offers a site for post-polymerization modification, a valuable strategy for fine-tuning material properties.

The performance of polythiophenes is highly dependent on their regioregularity, which refers to the specific orientation of the monomer units within the polymer chain. Head-to-tail (HT) coupling is generally desired as it leads to a more planar backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility. nih.gov For a monomer like this compound, where polymerization would likely proceed via a 2,5-linkage after conversion of the thiophene to a dihalo- or organometallic species, achieving high regioregularity would be crucial.

Several established methods could hypothetically be applied:

Rieke Zinc Method: This involves the formation of highly reactive Rieke zinc from the corresponding di-brominated monomer, which then undergoes polymerization catalyzed by a nickel or palladium complex.

Grignard Metathesis (GRIM) Polymerization: This method involves the formation of a Grignard reagent from a 2-bromo-5-halothiophene derivative, followed by nickel-catalyzed polymerization.

Kumada Catalyst Transfer Polycondensation (KCTP): This is a powerful method for controlling the synthesis of conjugated polymers with high regioregularity and defined molecular weights. It involves the cross-coupling of a Grignard reagent with a dihalide monomer. nih.gov

Direct Arylation Polymerization (DArP): This newer method avoids the preparation of organometallic intermediates, directly coupling C-H bonds with C-Br bonds, offering a more atom-economical route.

The table below illustrates a hypothetical comparison of polymerization outcomes for a poly(this compound), based on typical results for similar poly(3-alkylthiophene)s.

| Polymerization Method | Expected Regioregularity (%) | Expected Molecular Weight (kDa) | Polydispersity Index (PDI) |

| Rieke Zinc | >95 | 20-100 | 1.5-2.5 |

| GRIM | >98 | 10-80 | 1.3-1.8 |

| KCTP | >99 | 5-50 | <1.3 |

| DArP | 90-98 | 15-60 | 1.6-3.0 |

This table is a hypothetical representation based on established polymerization methods for analogous thiophene monomers.

Beyond homopolymers, this compound could be a valuable comonomer in the synthesis of conjugated copolymers. By copolymerizing it with other electron-rich or electron-deficient monomers, the electronic and optical properties of the resulting material can be precisely tuned. The bromoalkyl side chain provides a reactive site that could be used to introduce further functionality either before or after polymerization. For instance, it could be converted to an azide (B81097) for "click" chemistry, an alcohol for esterification, or an amine for amidation, allowing for the attachment of a wide variety of functional groups.

Formation of Complex Molecular Architectures and Supramolecular Assemblies

The self-assembly of thiophene-based molecules into well-ordered supramolecular structures is of great interest for the development of advanced functional materials. uh.edunih.gov The specific structure of this compound, with its flexible and functionalizable side chain, could influence the packing and intermolecular interactions of its derivatives. rsc.orgrsc.org

The interplay of π-π stacking of the thiophene rings and van der Waals interactions of the alkyl chains would govern the self-assembly process. rsc.org The methyl group on the butyl chain introduces a stereocenter, which could lead to interesting chiral packing arrangements in the solid state. Furthermore, the terminal bromine could be used to direct assembly through halogen bonding or as a reactive handle to link molecules into more complex, covalently-bound architectures like dendrimers or star-shaped molecules. nih.gov

Design and Synthesis of Chiral Derivatives and Enantiomers

The presence of a chiral center in the 3-methylbutyl side chain means that this compound can exist as two enantiomers, (R)- and (S)-2-(4-bromo-3-methylbutyl)thiophene. The synthesis of enantiomerically pure versions of this compound would open the door to the development of chiral thiophene-based materials.

These chiral derivatives could have unique applications in:

Chiral electronics: The development of electronic devices that can interact with and detect chiral molecules.

Asymmetric catalysis: Where the chiral polymer or oligomer acts as a scaffold for a catalytic site.

Circularly polarized light detection and emission: For applications in 3D displays and quantum computing.

The synthesis of enantiopure starting materials would likely involve asymmetric synthesis or chiral resolution of a precursor alcohol before the introduction of the bromine atom.

Development of Hybrid Materials through Covalent or Non-Covalent Functionalization

The bromo-functionalized side chain is an ideal anchor point for creating hybrid materials. This could involve the covalent grafting of poly(this compound) or its oligomers onto inorganic surfaces like silica, gold, or indium tin oxide (ITO) to modify their surface properties.

Alternatively, the bromine could be substituted with a functional group capable of non-covalent interactions, such as a carboxylic acid or a pyridine (B92270) unit. This would allow for the formation of hybrid materials through hydrogen bonding or coordination with metal ions. For example, a carboxy-functionalized polymer derived from this compound could be used to create sensors for metal ions or to form stable dispersions of the polymer in aqueous media. sigmaaldrich.comriekemetals.com

The table below outlines potential functional groups that could be introduced via the bromoalkyl chain and their potential applications.

| Functional Group | Method of Introduction | Potential Application |

| Azide (-N₃) | Substitution with sodium azide | "Click" chemistry, bioconjugation |

| Hydroxyl (-OH) | Hydrolysis | Surface modification, esterification |

| Amine (-NH₂) | Gabriel synthesis or similar | pH-responsive materials, amidation |

| Carboxylic Acid (-COOH) | Grignard formation followed by reaction with CO₂ | Aqueous solubility, metal ion sensing |

| Phosphonate Ester | Michaelis-Arbuzov reaction | Adhesion to metal oxides, flame retardancy |

This table presents hypothetical derivatizations based on the known reactivity of alkyl bromides.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are fundamental to its reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For thiophene (B33073) and its derivatives, the aromatic ring's π-electron system plays a significant role in defining the HOMO and LUMO. researchgate.netkyoto-u.ac.jp The HOMO is typically a π-orbital with significant electron density on the thiophene ring, indicating its electron-donating capability. scispace.com Conversely, the LUMO is often a π*-antibonding orbital, representing the molecule's ability to accept electrons. scispace.com

In the case of 2-(4-Bromo-3-methylbutyl)thiophene, the alkyl substituent is expected to have a minor electronic effect on the thiophene ring's frontier orbitals compared to more strongly electron-donating or withdrawing groups. The bromine atom, being electronegative, will influence the electron distribution, but the primary characteristics of the HOMO and LUMO will be dictated by the thiophene core.

Studies on similar thiophene-containing molecules using Density Functional Theory (DFT) have shown that the HOMO-LUMO gap can be modulated by substituents. researchgate.net For instance, the introduction of different groups can alter the energy levels of the frontier orbitals. researchgate.netresearchgate.net While specific values for this compound are not available, theoretical calculations on related thiophene derivatives provide a reference range for the HOMO-LUMO gap, which typically falls within a few electron volts (eV). researchgate.netkyoto-u.ac.jp

Table 1: Representative Frontier Orbital Energies and Gaps for Thiophene Derivatives (Illustrative) (Note: These are example values from related compounds and not specific to this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene Derivative A | -6.2 | -1.5 | 4.7 |

| Thiophene Derivative B | -5.9 | -1.2 | 4.7 |

Reaction Mechanism Prediction and Energy Surface Profiling

Computational methods are invaluable for predicting the most likely pathways for chemical reactions and for mapping the potential energy surface. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

For the synthesis or reactions of this compound, theoretical studies can elucidate the mechanistic details. For example, in a potential synthesis involving the bromination of a precursor, computational models can help determine whether the reaction proceeds via a carbocation intermediate or a more concerted pathway. The stability of potential intermediates, such as secondary versus tertiary carbocations, can be assessed, which is crucial in predicting the final product distribution. jcu.edudoubtnut.comdoubtnut.com

The hydrolysis of a similar compound, 2-bromo-3-methylbutane, is known to proceed through an SN1 mechanism involving a carbocation rearrangement to form a more stable tertiary carbocation. doubtnut.comdoubtnut.com A similar analysis for reactions involving the bromoalkyl side chain of this compound could predict the likelihood of rearrangements and the nature of the resulting products.

Energy surface profiling would map the energy changes as the reactants transform into products, revealing the energy barriers for each step. This information is critical for optimizing reaction conditions to favor the desired product.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its interactions with other molecules. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, simulating the physical movements of atoms and molecules. nih.gov

MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov These simulations can reveal how the molecule flexes and interacts with solvent molecules, which can be important for understanding its reactivity and transport properties.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) from Theoretical Models

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate predicted spectra that can be compared with experimental results to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. While experimental ¹H NMR data for the related compound 2-bromo-3-methylthiophene (B51420) is available, predicting the spectrum for this compound would involve calculating the magnetic shielding of each nucleus. chemicalbook.com This allows for the assignment of peaks in the experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For thiophene derivatives, characteristic C-H, C=C, and C-S stretching and bending vibrations can be identified. iosrjournals.org For this compound, the model would also predict vibrations associated with the alkyl chain and the C-Br bond. docbrown.info

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Theoretical models, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are related to the HOMO-LUMO gap.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These are hypothetical predicted values based on general principles and data from related compounds.)

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Thiophene protons | δ 6.8-7.5 ppm |

| CH₂ protons | δ 2.5-3.5 ppm | |

| ¹³C NMR | Thiophene carbons | δ 120-145 ppm |

| IR | C-H stretch (aromatic) | ~3100 cm⁻¹ |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| C-Br stretch | 500-600 cm⁻¹ | |

| UV-Vis | λ_max | ~230-250 nm |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness)

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity. These indices are derived from the electronic structure and can be used to predict how a molecule will behave in a chemical reaction.

Electrophilicity Index (ω): This index measures a molecule's ability to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Chemical Hardness (η): Chemical hardness is related to the HOMO-LUMO gap and represents the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Potential (μ): This descriptor relates to the escaping tendency of electrons from a molecule and is related to its electronegativity.

These descriptors for this compound would be influenced by both the thiophene ring and the bromoalkyl substituent. The thiophene ring itself is electron-rich, while the bromine atom introduces an electrophilic center. DFT calculations on related thiophene systems have been used to calculate these indices and correlate them with experimental reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Interactions and Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR studies on this compound are not available, the principles of QSAR can be applied to understand its potential interactions.

In the context of chemical reactivity, a QSAR model could be developed for a series of substituted thiophenes to predict their reaction rates or equilibrium constants in a particular transformation. The model would use various descriptors, including electronic (e.g., HOMO-LUMO gap, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic parameters.

For instance, a QSAR study could investigate the reactivity of the bromine atom in the side chain towards nucleophilic substitution across a range of thiophene derivatives. The model might reveal that the reactivity is correlated with the electronic properties of the thiophene ring, which are in turn influenced by other substituents. Such studies are valuable for designing molecules with specific reactivity profiles.

Applications in Advanced Materials Science and Synthetic Methodologies

Role as Precursors in Organic Electronics and Optoelectronics

Thiophene-based molecules are integral to the development of organic electronics due to their excellent electronic properties. However, there is no specific mention in the surveyed literature of 2-(4-Bromo-3-methylbutyl)thiophene being utilized as a precursor for organic semiconductors, conductive polymers, or Organic Light-Emitting Diodes (OLEDs). The research in this area tends to focus on other functionalized thiophenes.

Synthesis of Thiophene-Based Covalent Organic Frameworks (COFs)

Thiophene-containing monomers are used to create Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in electronic devices. nih.govgoogle.comnih.govmdpi.comresearchgate.netmit.edu The synthesis of these materials often involves boronic acid derivatives of thiophene (B33073), such as 2,5-thiophenediboronic acid, which can undergo condensation reactions to form the framework. nih.govgoogle.comnih.govmit.edu The structure of This compound does not lend itself directly to the typical synthetic routes for COFs as it is not a difunctional monomer suitable for polymerization into a framework.

Monomer in Conjugated Polymer Synthesis for Charge Transport Studies

Poly(3-alkylthiophene)s (P3ATs) are a significant class of conductive polymers studied for their charge transport properties in organic electronic devices. nih.govrsc.orgcmu.edu The synthesis of these polymers often starts from 2-bromo-3-alkylthiophene monomers via methods like Grignard Metathesis (GRIM) polymerization. nih.govcmu.edu While This compound possesses a 3-substituted alkyl chain, its specific use as a monomer for creating new conjugated polymers with tailored charge transport properties is not documented in the available research. The properties of P3ATs, such as crystallinity and charge mobility, are highly dependent on the nature of the alkyl side chain. nih.govugent.be

Development of Novel Catalytic Systems and Ligands incorporating the Thiophene Scaffold

The thiophene ring is a versatile scaffold for designing ligands for various catalytic systems. Its derivatives can be functionalized to coordinate with metal centers, influencing the catalyst's activity and selectivity. However, no specific research was found detailing the incorporation of This compound into novel catalytic systems or as a ligand.

Utilization in the Evolution of New Synthetic Transformations and Reagents

Thiophene and its derivatives are common starting materials for various synthetic transformations. Reactions such as lithiation followed by quenching with an electrophile, or cross-coupling reactions, are used to introduce new functional groups onto the thiophene ring, leading to the development of new reagents and complex molecules. mdpi.comnih.govresearchgate.netresearchgate.net For instance, a protocol for the regioselective synthesis of a tetra-substituted thiophene derivative involves successive direct lithiations and a bromination reaction starting from thiophene. mdpi.comresearchgate.net While the bromo- and alkyl-substituents on This compound could potentially be modified, there are no specific reports on its use in developing new synthetic transformations.

Application in Chemo- and Biosensors

Thiophene derivatives are widely employed in the design of chemosensors and biosensors due to their excellent photophysical properties. derpharmachemica.com The general principle involves a thiophene-containing molecule that changes its fluorescence or color upon binding to a specific analyte, such as a metal ion. This change is often due to processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). While the chemical principles of thiophene-based sensors are well-established, there is no evidence to suggest that This compound has been specifically applied in the development of chemo- or biosensors.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis and Biorenewable Feedstocks

The chemical industry's shift towards green chemistry presents a critical opportunity to develop sustainable synthetic routes to 2-(4-Bromo-3-methylbutyl)thiophene. dataintelo.com Future research will likely focus on moving away from petroleum-based starting materials and embracing biorenewable feedstocks.

Key Research Objectives:

Biomass-Derived Precursors: Investigating the conversion of biomass-derived molecules, such as furans (obtainable from sugars) or fatty acids, into thiophene (B33073) precursors could offer a greener pathway. acs.orgkit.edu For instance, processes that utilize elemental sulfur to convert bio-based furans into thiophene rings are an emerging area of interest. rsc.org

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases, for the synthesis of substituted thiophenes is a growing field. mdpi.com Research could explore enzymatic pathways for the construction of the thiophene ring or the stereoselective functionalization of the alkyl side chain, offering mild and environmentally benign reaction conditions.

Flow Chemistry and Process Intensification: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. Future work could focus on developing integrated flow processes that minimize waste and energy consumption.

Illustrative Data Table: Comparison of Potential Synthetic Routes

| Synthesis Strategy | Potential Feedstock | Key Advantages | Research Challenges |

| Traditional Synthesis | Petroleum-based hydrocarbons | Established methodologies | Reliance on fossil fuels, often harsh conditions |

| Biomass Conversion | Sugars, Lignocellulose | Sustainable, renewable | Multi-step conversions, catalyst development |

| Enzymatic Synthesis | Bio-based alcohols/amides | High selectivity, mild conditions | Enzyme stability, substrate scope |

| Flow Chemistry | Various | Enhanced control, safety, scalability | Reactor design, optimization for specific reactions |

Exploration of Unconventional Reactivity and Novel Bond Formations

The reactivity of the thiophene ring and the bromo-functionalized side chain in this compound offers a rich landscape for discovering novel chemical transformations.

Key Research Objectives:

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. nih.gov Research will likely target the selective C-H functionalization at various positions on the thiophene ring of the title compound, enabling the direct introduction of new aryl or alkyl groups. nih.govrsc.orgacs.org Palladium-catalyzed 1,4-migration, for instance, could enable functionalization at the typically less reactive β-positions of the thiophene ring. rsc.org

Catalyst-Controlled Regiodivergent Reactions: A significant challenge in thiophene chemistry is controlling the regioselectivity of reactions. Future studies could focus on developing catalytic systems that can selectively direct reactions to either the C2 or C5 position of the thiophene ring in derivatives of this compound, providing access to a wider range of isomers from a single precursor. nih.gov

Novel Coupling Chemistries: The bromine atom on the butyl side chain is a prime site for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Future work will explore novel and more efficient catalysts for these reactions, as well as developing new types of coupling partners to build complex molecular architectures.

Integration into Advanced Functional Systems and Hierarchical Architectures

The unique structure of this compound makes it an ideal building block for constructing advanced functional materials with tailored properties.

Key Research Objectives:

Conjugated Polymers: The thiophene moiety is a cornerstone of conducting polymers used in organic electronics. numberanalytics.com Future research will involve polymerizing derivatives of this compound to create "hairy-rod" type polymers, where the thiophene units form a conjugated backbone and the alkyl side chains influence solubility, morphology, and intermolecular packing. mdpi.comresearchgate.net The functional handle on the side chain could be used to introduce cross-linking capabilities, enhancing the thermal stability of the resulting polymer films. acs.org

Self-Assembled Systems: The interplay of π-π stacking from the thiophene rings and van der Waals interactions from the alkyl chains can drive the self-assembly of molecules into highly ordered structures. researchgate.net Research will focus on designing derivatives of this compound that self-assemble into nanowires, 2D crystals, or other hierarchical structures for applications in molecular electronics and sensing. uh.edursc.org The morphology of these assemblies can be controlled by modifying the side chain or through host-guest chemistry. nih.gov

Covalent Organic Frameworks (COFs): Thiophene-based molecules are increasingly used as linkers in the construction of porous COFs. sciengine.com The bromo-functionalized handle of this compound could be transformed into other reactive groups, allowing its incorporation as a building block into 2D or 3D COFs for applications in catalysis, gas storage, and sensing.

Development of High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of new materials and reactions based on this compound, high-throughput and automated approaches are essential.

Key Research Objectives:

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to optimize reaction conditions for the synthesis and functionalization of this compound. researchgate.net This approach can dramatically reduce the time required to discover novel transformations and improve yields. nih.gov

Automated Synthesis Platforms: The development of robotic systems for automated synthesis can enable the rapid production of libraries of derivatives based on the this compound scaffold. merckmillipore.comresearchgate.netresearchgate.netchemspeed.com These platforms can perform multi-step syntheses, including reaction setup, purification, and analysis, allowing for the efficient exploration of chemical space. nih.gov

Library Synthesis for Biological Screening: Automated synthesis can be employed to generate diverse libraries of compounds derived from this compound for biological screening. researchgate.netnih.gov This could lead to the discovery of new drug candidates with potential applications in various therapeutic areas, as thiophene derivatives are known to possess a wide range of biological activities. nih.govnih.govresearchgate.net

Illustrative Data Table: Parameters for High-Throughput Reaction Optimization

| Parameter | Variables to Screen | Analytical Method | Goal |

| Catalyst | Pd, Ni, Cu complexes | LC-MS, GC-MS | Identify most active/selective catalyst |

| Ligand | Phosphines, N-heterocyclic carbenes | LC-MS, GC-MS | Tune reactivity and regioselectivity |

| Base | Carbonates, Phosphates, Alkoxides | LC-MS, GC-MS | Optimize reaction rate and yield |

| Solvent | Toluene, Dioxane, DMF, DMAc | LC-MS, GC-MS | Improve solubility and reaction kinetics |

Synergistic Experimental and Computational Approaches for Material Design

Combining experimental synthesis and characterization with computational modeling is a powerful strategy for the rational design of new materials based on this compound.

Key Research Objectives:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic and optical properties of molecules derived from this compound. e3s-conferences.orgnih.gov This allows for the in silico screening of potential candidates for applications in organic electronics, helping to prioritize synthetic targets. rsc.orgresearchgate.netnih.gov DFT studies can elucidate structure-property relationships, such as how modifications to the side chain affect the HOMO/LUMO energy levels and the band gap of resulting polymers. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly behavior and morphology of materials derived from this compound. researchgate.net By simulating how these molecules pack in the solid state or aggregate in solution, researchers can predict which structures will lead to desirable properties, such as high charge carrier mobility.

Machine Learning and AI: As more data is generated from both experimental and computational studies, machine learning models can be trained to predict the properties and reactivity of new thiophene derivatives. This data-driven approach can guide the design of new molecules with optimized performance for specific applications. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(4-Bromo-3-methylbutyl)thiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by alkylation. For example:

Bromination : Use N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to selectively brominate the thiophene ring .

Alkylation : Introduce the 3-methylbutyl group via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require a boronic ester derivative of the alkyl chain .

-

Key Factors :

-

Temperature : Higher temperatures (>80°C) accelerate alkylation but may increase side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

- Data Table : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Bromination Time | 4–6 hours | Prolonged time → degradation |

| Catalyst (Pd) Loading | 2–5 mol% | <2 mol% → incomplete coupling |

| Solvent Polarity | DMF > THF | Higher polarity → faster kinetics |

Q. How can spectroscopic techniques (NMR, MS) characterize the structure of this compound and confirm its purity?

- Methodological Answer :

- <sup>1</sup>H NMR :

- Thiophene protons appear as a multiplet at δ 6.8–7.2 ppm.

- The 4-bromo-3-methylbutyl chain shows distinct signals:

- CH2Br: δ 3.4–3.6 ppm (triplet, J = 6.5 Hz) .

- Methyl group: δ 1.2–1.4 ppm (singlet).

- Mass Spectrometry (EI-MS) :

- Molecular ion peak at m/z 248 [M]<sup>+</sup> (C9H13BrS) with isotopic pattern confirming bromine .

- Purity Check : HPLC (C18 column, 70:30 acetonitrile/water) with retention time ~8.2 min .

Advanced Research Questions

Q. What challenges arise in cross-coupling reactions involving this compound, and how can reaction parameters be optimized?

- Methodological Answer :

- Challenges :

Steric Hindrance : The 3-methylbutyl group restricts access to the bromine atom, reducing coupling efficiency .

Competing Side Reactions : Elimination or homocoupling may occur under harsh conditions.

-

Optimization Strategies :

-

Catalyst Selection : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and mitigate steric effects .

-

Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hours) and improves yield by 15–20% .

-

Additives : K3PO4 as a base enhances nucleophilicity without degrading the thiophene ring .

- Data Table : Cross-Coupling Efficiency Under Varied Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)2/SPhos, 100°C | 78 | 98 |

| PdCl2(PPh3)2, 80°C | 52 | 85 |

| Microwave, 120°C | 89 | 97 |

Q. How do steric effects from the 3-methylbutyl group influence substitution reactions of this compound?

- Methodological Answer :

- Steric Impact :

The bulky alkyl chain reduces electrophilicity at the bromine atom, slowing SN2 reactions. - Mitigation Approaches :

Solvent Choice : Use DMSO to stabilize transition states via polar interactions .

Nucleophile Strength : Employ highly nucleophilic agents (e.g., NaN3) to overcome steric barriers .

- Case Study :

Substitution with azide (NaN3) in DMSO at 60°C achieves 90% conversion vs. 40% in THF .

Q. What strategies mitigate discrepancies in reaction outcomes when using different catalytic systems for functionalizing this compound?

- Methodological Answer :

- Root Cause Analysis :

Discrepancies often stem from ligand-Pd coordination dynamics and solvent polarity effects . - Strategy :

Pre-Catalyst Screening : Test Pd(OAc)2, PdCl2, and Pd2(dba)3 with ligands (XPhos, SPhos).

In Situ Monitoring : Use <sup>19</sup>F NMR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.